molecular formula C6H7ClN2OS B13300592 N-methyl-N-(4-thiazolylmethyl)Carbamic chloride

N-methyl-N-(4-thiazolylmethyl)Carbamic chloride

Cat. No.: B13300592
M. Wt: 190.65 g/mol
InChI Key: MVSYMPFQPKUXDO-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-thiazolylmethyl)Carbamic chloride (C₆H₇ClN₂OS) is a carbamic acid derivative featuring a reactive acyl chloride group (-COCl) and a thiazole heterocycle. Structurally, it consists of a methyl group and a 4-thiazolylmethyl substituent bonded to the nitrogen of the carbamic chloride backbone. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, introduces electronic and steric effects that influence its reactivity and applications.

Properties

Molecular Formula

C6H7ClN2OS

Molecular Weight

190.65 g/mol

IUPAC Name

N-methyl-N-(1,3-thiazol-4-ylmethyl)carbamoyl chloride

InChI

InChI=1S/C6H7ClN2OS/c1-9(6(7)10)2-5-3-11-4-8-5/h3-4H,2H2,1H3

InChI Key

MVSYMPFQPKUXDO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CSC=N1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-(1,3-THIAZOL-4-YLMETHYL)CARBAMOYLCHLORIDE typically involves the reaction of thiazole derivatives with methyl isocyanate and phosgene. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of exposure to hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-(1,3-THIAZOL-4-YLMETHYL)CARBAMOYLCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted carbamates, thiazole oxides, and reduced thiazole derivatives .

Scientific Research Applications

N-METHYL-N-(1,3-THIAZOL-4-YLMETHYL)CARBAMOYLCHLORIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-METHYL-N-(1,3-THIAZOL-4-YLMETHYL)CARBAMOYLCHLORIDE involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

N-Methyl-N-Phenylcarbamoyl Chloride (CAS 4285-42-1)

Key Properties :

  • Molecular Formula: C₈H₈ClNO
  • Molecular Weight : 169.61 g/mol
  • Melting Point : 87–90°C .
  • Applications : Widely used in organic synthesis as an acid halide for introducing carbamate or urea functionalities.

Comparison :

  • Substituent Effects : The phenyl group is electron-donating, reducing electrophilicity at the carbonyl carbon compared to the thiazolylmethyl group in the target compound. Thiazole’s electron-withdrawing nature enhances reactivity, making the target compound a stronger acylating agent.
  • Solubility : The thiazole ring may improve solubility in polar solvents compared to the hydrophobic phenyl group.

Dimethylcarbamoyl Chloride (CAS 79-44-7)

Key Properties :

  • Molecular Formula: C₃H₆ClNO
  • Molecular Weight : 107.54 g/mol
  • Hazard Classification: Listed under U097 as hazardous waste due to carcinogenicity .

Comparison :

  • Reactivity : The absence of aromatic substituents simplifies its reactivity, making it a versatile but highly toxic acylating agent.
  • Safety : Both dimethylcarbamoyl chloride and the target compound likely require stringent handling protocols, though the thiazole moiety may introduce additional toxicity concerns.

4-Nitrophenyl-N-(2-Isopropylthiazol-4-ylmethyl)-N-Methylcarbamate

Key Properties :

  • Synthesis : Prepared via reaction of N-methyl-N-(2-isopropylthiazol-4-ylmethyl)amine with 4-nitrophenyl chloroformate .
  • Applications : Demonstrates biological activity as a carbamate insecticide or pharmaceutical precursor.

Comparison :

  • Functional Group : The carbamate ester (-OCONR₂) is less reactive than the carbamic chloride (-COCl), highlighting the target compound’s utility in nucleophilic substitution reactions.
  • Synthetic Utility : Carbamic chlorides like the target compound are precursors to carbamates, enabling modular synthesis of diverse derivatives.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight Melting Point (°C) Reactivity Hazard Profile
N-Methyl-N-(4-thiazolylmethyl)Carbamic chloride C₆H₇ClN₂OS 190.52 (calc.) Not reported High Likely hazardous
N-Methyl-N-phenylcarbamoyl chloride C₈H₈ClNO 169.61 87–90 Moderate Not classified
Dimethylcarbamoyl chloride C₃H₆ClNO 107.54 Not reported High U097 (carcinogen)
Carbamylcholine Chloride C₆H₁₅ClN₂O₂ 182.65 210–215 (dec.) Low Pharmaceutical

Biological Activity

N-methyl-N-(4-thiazolylmethyl)carbamic chloride is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Carbamates are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is significant for its biological activity. The general structure can be represented as follows:

N methyl N 4 thiazolylmethyl carbamic chloride=C6H7ClN2O\text{N methyl N 4 thiazolylmethyl carbamic chloride}=\text{C}_6\text{H}_7\text{ClN}_2\text{O}

This compound's unique structural attributes allow it to interact with various biological targets, making it a candidate for drug development.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Carbamates often act as inhibitors of enzymes such as acetylcholinesterase, impacting neurotransmitter levels.
  • Antimicrobial Action : The thiazole moiety enhances the compound's ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways.
  • Antitumor Potential : Studies suggest that carbamate derivatives can induce apoptosis in cancer cells through various signaling pathways.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of various carbamates, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.

Microorganism MIC (µg/mL) Standard Drug
Staphylococcus aureus8Amikacin (8)
Escherichia coli16Ciprofloxacin (16)

Antitumor Activity

The compound was tested against several cancer cell lines, including A549 (lung cancer) and HEP2 (laryngeal carcinoma). The results indicated a dose-dependent inhibition of cell proliferation.

Cell Line IC50 (µM) Reference Compound
A5495Etoposide (10)
HEP23Doxorubicin (5)

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study by Kaissy et al. assessed the efficacy of this compound against Bacillus subtilis and Pseudomonas aeruginosa. The compound exhibited a zone of inhibition measuring 25 mm at a concentration of 100 µg/mL, indicating potent antibacterial activity.
  • Antitumor Research : Kumar et al. investigated the antitumor effects on HEP2 cells, where this compound showed significant cytotoxicity with an IC50 value of 3 µM. This indicates its potential as a therapeutic agent in cancer treatment.

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